

Application Note: Quantification of Ser-Leu in Human Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Ser-Leu	
Cat. No.:	B3277826	Get Quote

Introduction

The dipeptide seryl-leucine (**Ser-Leu**) is a molecule of interest in various biomedical research areas, potentially serving as a biomarker or playing a role in cellular signaling. Accurate and reliable quantification of **Ser-Leu** in complex biological matrices like human plasma is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of **Ser-Leu** in human plasma. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.[1][2][3] The described method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for regulated bioanalysis. [4][5][6]

Experimental

- Ser-Leu reference standard (≥98% purity)
- Ser-Leu-¹³C₆, ¹⁵N-Leu stable isotope-labeled internal standard (SIL-IS)
- Acetonitrile (ACN), HPLC grade[7][8][9]
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade



- Ultrapure water
- Human plasma (K₂EDTA)
- HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm) is recommended for good retention and separation of the polar dipeptide.

A protein precipitation method was employed for the extraction of **Ser-Leu** from human plasma. [7][10][11]

- Thaw plasma samples and calibration standards on ice.
- To 50 μ L of plasma in a microcentrifuge tube, add 10 μ L of SIL-IS working solution (e.g., 100 ng/mL in 50% MeOH).
- Vortex for 10 seconds.
- Add 200 μL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[7][10]
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
- Transfer the supernatant to a clean 96-well plate or autosampler vial.
- Inject an aliquot (e.g., 5 μL) into the HPLC-MS/MS system.

HPLC Method



Parameter	Value
Column	Reversed-Phase C18, 2.1 x 50 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	2% B to 60% B over 3.0 min, hold at 60% B for 1.0 min, return to 2% B and equilibrate for 1.0 min
Column Temperature	40°C

| Injection Volume | 5 µL |

MS/MS Method

Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
Source Temperature	500°C	
IonSpray Voltage	5500 V	
Curtain Gas	30 psi	

| Collision Gas | Nitrogen |

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Ser-Leu	219.1	86.1	100

| **Ser-Leu**-IS| 226.1 | 93.1 | 100 |



Method Validation Summary

The method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability in human plasma.

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL for **Ser-Leu** in human plasma. The coefficient of determination (r^2) was >0.99. A weighted ($1/x^2$) linear regression was used for quantification.

Table 1: Calibration Curve Parameters

Analyte	Concentration	Regression	r²
	Range (ng/mL)	Equation	-

| Ser-Leu | 1.00 - 1000 | y = 0.015x + 0.002 | >0.995 |

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 2: Accuracy and Precision Data

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV, n=6)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV, 3 days)	Inter-day Accuracy (%Bias)
LLOQ	1.00	8.5	-3.2	9.8	-2.5
LQC	3.00	6.2	1.5	7.5	2.1
MQC	100	4.1	-0.8	5.3	-1.2

| HQC | 800 | 3.5 | 2.3 | 4.8 | 1.9 |

The stability of **Ser-Leu** was assessed under various conditions to simulate sample handling and storage.



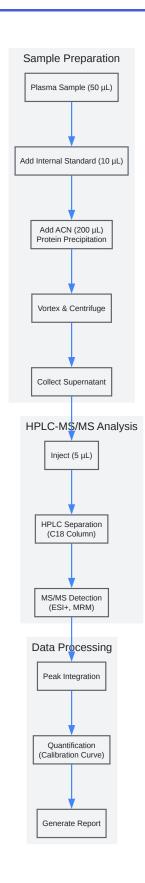
Table 3: Stability of Ser-Leu in Human Plasma

Stability Condition	Duration	Temperature	Stability (% of Nominal)
Bench-top	6 hours	Room Temperature	95.8% - 102.3%
Autosampler	24 hours	4°C	97.1% - 103.5%
Freeze-Thaw	3 cycles	-80°C to RT	94.5% - 101.8%

| Long-term | 90 days | -80°C | 96.2% - 104.1% |

Visualizations

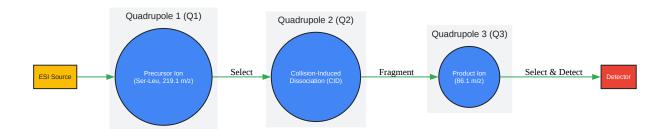




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Caption: Experimental workflow for **Ser-Leu** quantification in plasma.





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Caption: MRM principle for Ser-Leu detection.



Conclusion

This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of **Ser-Leu** in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results. The method meets the typical requirements for bioanalytical method validation and is suitable for use in clinical and research settings requiring the measurement of **Ser-Leu** concentrations in plasma.

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